

GHS Classification of 1-benzyl-1H-indole-3-carbaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 1-benzyl-1H-indole-3-carbaldehyde

Cat. No.: B078078

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This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for **1-benzyl-1H-indole-3-carbaldehyde**. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

GHS Hazard Classification Summary

1-benzyl-1H-indole-3-carbaldehyde is classified under two primary hazard classes according to GHS guidelines: Acute Toxicity (Oral) and Skin Sensitization.^{[1][2][3]} The classification details are summarized in the table below.

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed
Skin Sensitization	Category 1	GHS07 (Exclamation Mark)	Warning	H317: May cause an allergic skin reaction

Precautionary Statements

A comprehensive set of precautionary statements has been assigned to this compound to ensure safe handling and use.^[1]^[3]

Code	Precautionary Statement
Prevention	
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P264	Wash hands thoroughly after handling.
P270	Do not eat, drink or smoke when using this product.
P272	Contaminated work clothing should not be allowed out of the workplace.
P280	Wear protective gloves/protective clothing/eye protection/face protection. ^[2]
Response	
P301 + P317	IF SWALLOWED: Get medical help.
P302 + P352	IF ON SKIN: Wash with plenty of water. ^[4]
P321	Specific treatment (see supplemental first aid instruction on this label).
P330	Rinse mouth.
P333 + P317	If skin irritation or rash occurs: Get medical help.
P362 + P364	Take off contaminated clothing and wash it before reuse. ^[4]
Disposal	
P501	Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for GHS Classification

While specific experimental data for **1-benzyl-1H-indole-3-carbaldehyde** is not publicly available, the GHS classifications are determined based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the assigned hazard classes.

Acute Oral Toxicity (OECD Guideline 423)

The classification of "Acute Toxicity (Oral) - Category 4" is typically determined using a method like the Acute Toxic Class Method outlined in OECD Guideline 423.^{[2][5][6][7][8]} This method is a stepwise procedure using a small number of animals to classify a substance into one of five toxicity categories based on its LD50 (the dose lethal to 50% of the test population).^{[1][9][10][11][12][13]}

Methodology Overview:

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.^[11]
- Dosing: A single dose of the substance is administered orally via gavage. The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Stepwise Procedure:
 - Initially, a small group of animals (e.g., three) is dosed at a specific level.
 - If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified in a higher toxicity category.
 - If one animal dies, the test is repeated with three more animals at the same dose level.
 - If no mortality occurs, the test is repeated with three more animals at the next highest dose level.
- Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.
- Classification: The substance is classified into a GHS category based on the dose level at which mortality is observed. For Category 4, the LD50 is estimated to be between 300 and

2000 mg/kg.[9]

Skin Sensitization (OECD Guideline 429)

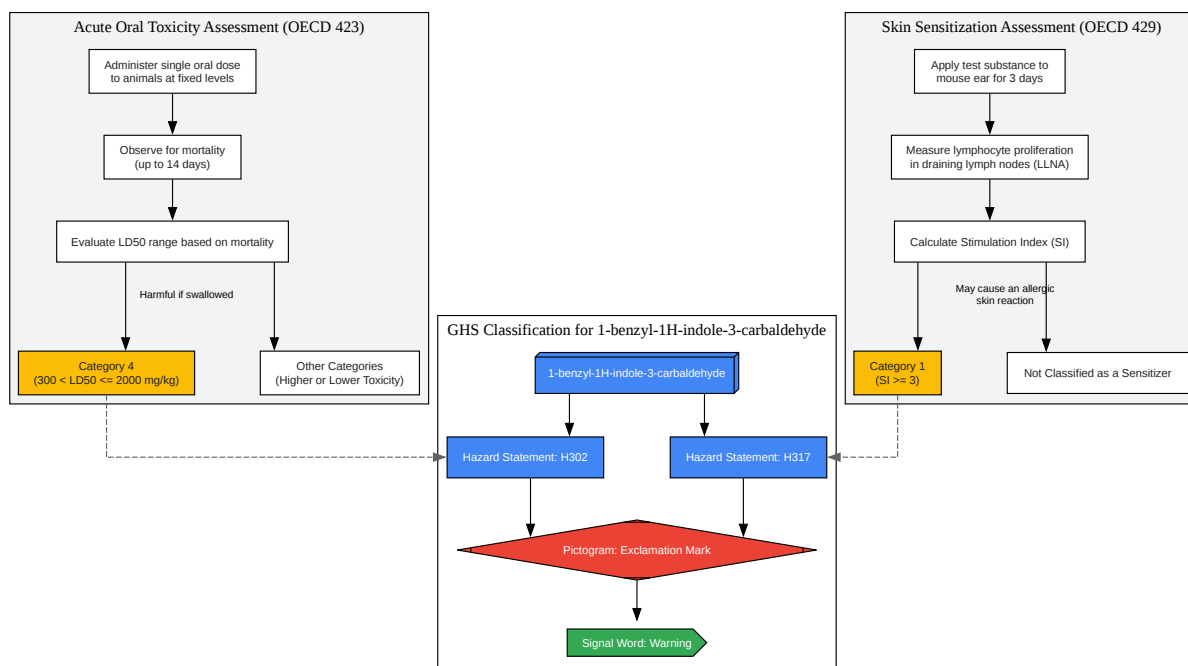
The "Skin Sensitization - Category 1" classification indicates that the substance is a skin sensitizer.[1] The Local Lymph Node Assay (LLNA), described in OECD Guideline 429, is a common method for this determination.[14][15][16][17][18]

Methodology Overview:

- Test Animals: Mice are the species of choice for the LLNA.[14]
- Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the potency of the allergen.[14][15][17]
- Procedure:
 - A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.[15]
 - The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
 - On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously to measure cell proliferation in the draining auricular lymph nodes.
 - The animals are euthanized, and the lymph nodes are excised.
- Data Analysis: The degree of lymphocyte proliferation is measured, and a Stimulation Index (SI) is calculated for each treatment group relative to the vehicle control group.
- Classification: A substance is classified as a skin sensitizer if a Stimulation Index of 3 or greater is observed at any concentration.[14]

GHS Classification Workflow Visualization

The following diagram illustrates the general workflow for classifying a chemical according to GHS for acute oral toxicity and skin sensitization.



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GHS Classification Workflow

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